Azul de leucometileno

Descripción general

Descripción

Es un derivado del cloruro de metiltioninio (azul de metileno) y se ha desarrollado para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la demencia frontotemporal . El compuesto funciona previniendo la agregación de proteínas tau, que están implicadas en la patología de estas enfermedades .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La hidrometiltionina ejerce sus efectos inhibiendo la agregación de proteínas tau. Las proteínas tau están involucradas en la estabilización de los microtúbulos en las neuronas, y su agregación conduce a la formación de ovillos neurofibrilares, un sello distintivo de la enfermedad de Alzheimer . La hidrometiltionina se une a las proteínas tau, previniendo su agregación y promoviendo la desagregación de los ovillos existentes . Esta acción ayuda a mantener la función neuronal y ralentizar la progresión de las enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

Leucomethylene blue plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methemoglobin reductase, which reduces methylene blue to leucomethylene blue. This interaction is crucial for the reduction of methemoglobin to hemoglobin, thereby restoring its oxygen-carrying capacity . Additionally, leucomethylene blue interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a probe for their detection .

Cellular Effects

Leucomethylene blue has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, leucomethylene blue has been shown to enhance mitochondrial function and ATP production, thereby supporting cell survival under hypoxic conditions . It also exhibits antioxidant properties, reducing oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of leucomethylene blue involves its redox activity. It undergoes reversible oxidation and reduction, switching between methylene blue and leucomethylene blue. This redox cycling is crucial for its interaction with biomolecules. Leucomethylene blue can inhibit enzymes such as nitric oxide synthase (NOS) and monoamine oxidase (MAO), thereby modulating cellular signaling pathways . It also affects gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucomethylene blue change over time. It is relatively stable under physiological conditions but can degrade under certain conditions. Long-term studies have shown that leucomethylene blue maintains its redox activity and continues to influence cellular functions over extended periods . Its stability can be affected by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of leucomethylene blue vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress. At high doses, it can cause adverse effects such as hemolysis and methemoglobinemia . The threshold for these effects varies among different animal species, with some being more susceptible to toxicity than others .

Metabolic Pathways

Leucomethylene blue is involved in several metabolic pathways. It is rapidly converted to methylene blue by methemoglobin reductase and vice versa. This redox cycling is crucial for its role in reducing methemoglobin to hemoglobin . Additionally, leucomethylene blue interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase .

Transport and Distribution

Leucomethylene blue is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its lipophilic nature and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and accumulation within cells .

Subcellular Localization

Leucomethylene blue is primarily localized in the mitochondria, where it exerts its effects on cellular respiration and ATP production . It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it influences various cellular processes . Targeting signals and post-translational modifications may direct leucomethylene blue to specific organelles, enhancing its functional activity .

Métodos De Preparación

La hidrometiltionina se sintetiza a través de una serie de reacciones químicas que comienzan con el cloruro de metiltioninio. La ruta sintética implica la reducción del cloruro de metiltioninio a su forma leuco, seguida de metilación para producir hidrometiltionina . Los métodos de producción industrial implican la optimización de estas reacciones para lograr un alto rendimiento y pureza, asegurando la estabilidad y biodisponibilidad del compuesto .

Análisis De Reacciones Químicas

La hidrometiltionina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar de nuevo a su compuesto original, el cloruro de metiltioninio.

Reducción: Se puede reducir a su forma leuco, que es un paso clave en su síntesis.

Sustitución: Se pueden producir varias reacciones de sustitución en el anillo de fenotiazina, lo que lleva a diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio y agentes metilantes como el yoduro de metilo. Los principales productos formados a partir de estas reacciones son diferentes derivados de la hidrometiltionina, que pueden tener propiedades farmacológicas variables .

Comparación Con Compuestos Similares

La hidrometiltionina es única entre los inhibidores de la agregación de tau debido a su doble modo de acción: no solo inhibe la agregación de tau, sino que también promueve la desagregación de los ovillos de tau existentes . Compuestos similares incluyen:

Cloruro de metiltioninio (azul de metileno): El compuesto original de la hidrometiltionina, que también inhibe la agregación de tau pero tiene diferentes propiedades farmacocinéticas.

Leuco-metiltioninio bis(hidrometilsulfonato): Otro derivado del cloruro de metiltioninio con propiedades similares.

La mejor biodisponibilidad y estabilidad de la hidrometiltionina la convierten en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .

Propiedades

IUPAC Name |

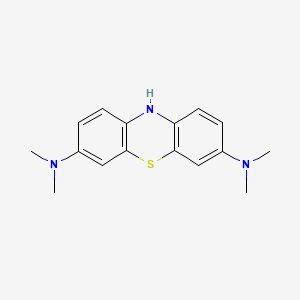

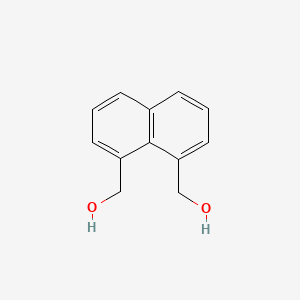

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWZICCBKBYHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047985 | |

| Record name | Leucomethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-11-6 | |

| Record name | Leucomethylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydromethylthionine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMETHYLTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

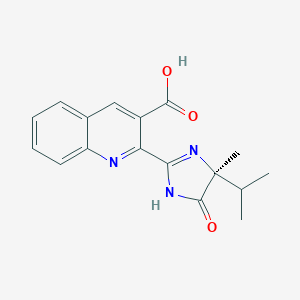

![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)

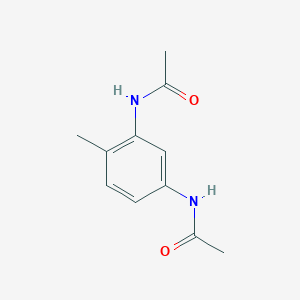

![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)

![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)